molecular formula C16H13BrClFO3 B12999169 Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Cat. No.: B12999169
M. Wt: 387.63 g/mol
InChI Key: XSSZOBQKXRSJTA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a 2-chloro-4-fluorobenzyl group at the fourth position of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, ethyl benzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield ethyl 3-bromobenzoate.

    Nucleophilic Substitution: Ethyl 3-bromobenzoate is then reacted with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms (bromine, chlorine, and fluorine) can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Ethyl 3-bromo-4-fluorobenzoate
  • Ethyl 3-bromo-4-chlorobenzoate
  • Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Comparison: Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of fluorine can enhance the compound’s metabolic stability and lipophilicity, while bromine can influence its reactivity in substitution reactions.

Properties

Molecular Formula

C16H13BrClFO3

Molecular Weight

387.63 g/mol

IUPAC Name

ethyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C16H13BrClFO3/c1-2-21-16(20)10-4-6-15(13(17)7-10)22-9-11-3-5-12(19)8-14(11)18/h3-8H,2,9H2,1H3

InChI Key

XSSZOBQKXRSJTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br

Origin of Product

United States

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